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Executive Summary
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide that

has emerged as a critical pharmacological tool for investigating the nociceptin/orphanin FQ

(N/OFQ) system. It functions as a potent, selective, and competitive silent antagonist for the

N/OFQ peptide (NOP) receptor, also known as the orphanin FQ receptor or ORL-1.[1][2] This

receptor, a member of the G-protein coupled receptor (GPCR) family, is implicated in a wide

array of physiological and pathological processes, including pain modulation, mood, and

inflammation. UFP-101's high affinity and remarkable selectivity (>3000-fold over classical

opioid receptors) make it an invaluable instrument for elucidating the precise roles of the

N/OFQ-NOP system and for exploring the therapeutic potential of NOP receptor ligands.[3]

This document provides an in-depth overview of the structure, function, and pharmacological

profile of UFP-101, complete with quantitative data, detailed experimental protocols, and

pathway visualizations.

Peptide Structure
UFP-101 is a synthetic derivative of the endogenous 17-amino acid peptide

Nociceptin/Orphanin FQ. Its structure was strategically modified to confer potent antagonist

properties.

Amino Acid Sequence: GGGFTGARKSARKRKNQ
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Modifications:

N-Terminus: The Glycine at position 1 is replaced with N-phenyl-glycine (Nphe), a

modification that eliminates intrinsic efficacy (agonist activity).[1][2] This is also

represented as N-(Bn)Gly.

C-Terminus: The Leucine and Alanine at positions 14 and 15 of the native peptide are

substituted with Arginine and Lysine, respectively. These changes enhance binding affinity,

potency, and in vivo duration of action.[1][2][4]

The C-terminal Glutamine is amidated (-NH₂).[1]

Full Chemical Name: [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂[5]

Molecular Formula: C₈₂H₁₃₈N₃₂O₂₁[6]

Molecular Weight: 1908.19 g/mol [6]

Function and Mechanism of Action
UFP-101 acts as a competitive "silent" antagonist at the NOP receptor. This means it binds to

the receptor with high affinity but does not initiate a cellular response; instead, it blocks the

receptor from being activated by its endogenous agonist, N/OFQ, or other NOP agonists.[7]

The NOP receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist activation of the

NOP receptor typically leads to:

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

[7][8]

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to

membrane hyperpolarization.[9]

Inhibition of voltage-gated calcium channels.

UFP-101 prevents these downstream signaling events by occupying the NOP receptor's

binding site, thereby competitively inhibiting the binding of N/OFQ.[7][10]
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Caption: NOP receptor signaling cascade and the inhibitory mechanism of UFP-101.

Quantitative Pharmacological Data
The pharmacological profile of UFP-101 has been extensively characterized through various in

vitro assays.

Table 1: In Vitro Binding Affinity of UFP-101
Preparation Radioligand Assay Type

Affinity
Constant

Reference(s)

CHO cells

(human NOP)
[³H]N/OFQ Competition pKᵢ = 10.24 [5]

CHO cells

(human NOP)
[³H]N/OFQ Competition

pKᵢ = 10.14 ±

0.09
[10]

CHO cells

(human NOP)
[³H]UFP-101 Saturation pKᴅ = 9.97 [11]

Rat

Cerebrocortex
[³H]UFP-101 Saturation pKᴅ = 10.12 [11]
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Abbreviations: CHO, Chinese Hamster Ovary; NOP, Nociceptin/Orphanin FQ Peptide

Receptor; pKᵢ, negative log of the inhibition constant; pKᴅ, negative log of the dissociation

constant.

Table 2: In Vitro Functional Antagonism by UFP-101
Preparation Agonist Assay Type

Antagonist
Potency (pA₂)

Reference(s)

CHO cells

(human NOP)

Various NOP

Agonists
GTPγ³⁵S Binding 8.4 - 9.0 [10]

Mouse Spinal

Cord Slices
N/OFQ

Electrophysiolog

y (EPSC)
6.44 [12]

Mouse Vas

Deferens
N/OFQ

Isolated Tissue

Bioassay
8.8 [7]

Abbreviations: pA₂, negative log of the molar concentration of an antagonist that produces a 2-

fold shift to the right in an agonist's concentration-response curve; GTPγ³⁵S, Guanosine 5'-O-

(3-[³⁵S]thio)-triphosphate; EPSC, Excitatory Postsynaptic Current.

Table 3: Select In Vivo Study Parameters
Species Model

UFP-101 Dose
& Route

Observed
Effect

Reference(s)

Mouse
Forced

Swimming Test
10 nmol, i.c.v.

Antidepressant-

like effect
[9]

Rat
LPS-induced

Endotoxemia
150 nmol/kg, i.v.

Reduced

microvascular

inflammation

[13]

Mouse
Tail Withdrawal

Assay
i.t. administration

Prevented

N/OFQ-induced

antinociception

[12]

Abbreviations: i.c.v., intracerebroventricular; i.v., intravenous; i.t., intrathecal; LPS,

Lipopolysaccharide.
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Detailed Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize

UFP-101.

Radioligand Binding Assay
This protocol is adapted from studies using membranes from CHO cells expressing the human

NOP receptor (CHO(hNOP)).[10][11]

Objective: To determine the binding affinity (Kᵢ or Kᴅ) of UFP-101 for the NOP receptor.

Materials:

CHO(hNOP) cell membranes

Binding Buffer: 50 mM Tris-HCl, pH 7.4

Radioligand: [³H]N/OFQ or [³H]UFP-101

Unlabeled Ligands: UFP-101, N/OFQ (for competition and non-specific binding)

96-well plates

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail and counter

Cell harvester

Procedure:

Membrane Preparation: Homogenize CHO(hNOP) cells in ice-cold buffer and centrifuge to

pellet membranes. Wash and resuspend the membrane pellet in the binding buffer to a final

protein concentration of 10-20 µg per well.

Assay Setup (Competition):

To each well, add:
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50 µL Binding Buffer (for total binding) or 10 µM unlabeled N/OFQ (for non-specific

binding).

50 µL of varying concentrations of UFP-101 (e.g., 10⁻¹² to 10⁻⁵ M).

50 µL of [³H]N/OFQ (at a final concentration near its Kᴅ, e.g., 0.5 nM).

50 µL of membrane suspension.

Incubation: Incubate plates at 25°C for 60 minutes with gentle agitation.

Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass

fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to

remove unbound radioligand.

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the

radioactivity (in disintegrations per minute, DPM) using a beta counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of UFP-101.

Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

GTPγ³⁵S Functional Assay
This assay measures the functional consequence of receptor activation—the binding of GTP to

the G-protein.[10][14][15]

Objective: To determine if UFP-101 is an agonist, inverse agonist, or antagonist, and to quantify

its antagonist potency (pA₂).

Materials:

CHO(hNOP) cell membranes

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

GDP (Guanosine diphosphate), 10 µM final concentration
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[³⁵S]GTPγS, ~0.1 nM final concentration

Agonist (N/OFQ) and Antagonist (UFP-101)

Scintillation proximity assay (SPA) beads (optional, for non-filtration method) or filtration

apparatus as above.

Procedure:

Pre-incubation (for Antagonism): Pre-incubate membranes (20 µg protein) with various

concentrations of UFP-101 for 15-30 minutes at 30°C in the assay buffer containing GDP.

Agonist Stimulation: Add varying concentrations of N/OFQ to the wells.

Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS.

Incubation: Incubate for 60 minutes at 30°C.

Termination & Measurement: Terminate the reaction by filtration over glass fiber filters and

measure bound radioactivity as described in the radioligand assay. Basal binding is

measured in the absence of agonist, and non-specific binding is determined in the presence

of excess unlabeled GTPγS (10 µM).

Data Analysis:

To test for agonist activity, measure stimulation of [³⁵S]GTPγS binding by UFP-101 alone.

For antagonism, plot N/OFQ concentration-response curves in the absence and presence

of different concentrations of UFP-101. Perform a Schild analysis on the rightward shift of

the curves to determine the pA₂ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Incubation Steps

Detection

Data Analysis

Prepare CHO(hNOP)
Membranes

Add Membranes, UFP-101,
and N/OFQ to Plate

Prepare Assay Buffer
(Tris, MgCl₂, GDP)

Pre-incubate at 30°C

Add [³⁵S]GTPγS to
Initiate Reaction

Incubate for 60 min at 30°C

Terminate by Rapid Filtration
on Glass Fiber Filters

Wash Filters

Measure Radioactivity
(Scintillation Counting)

Plot Dose-Response Curves

Perform Schild Analysis
to Determine pA₂

Click to download full resolution via product page

Caption: Experimental workflow for the GTPγ³⁵S functional assay.
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cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.[7][16]

Objective: To confirm that UFP-101 antagonizes the Gαi/o-mediated inhibition of cAMP

production by N/OFQ.

Materials:

Intact CHO(hNOP) cells

Stimulation Buffer (e.g., HBSS or DMEM)

Forskolin (an adenylyl cyclase activator)

IBMX (a phosphodiesterase inhibitor)

N/OFQ and UFP-101

cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)

Procedure:

Cell Plating: Plate intact CHO(hNOP) cells in 96-well plates and allow them to adhere

overnight.

Pre-treatment: Wash cells and pre-incubate them with various concentrations of UFP-101 in

stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-20 minutes at 37°C.

Stimulation: Add a fixed concentration of Forskolin (e.g., 5 µM) along with varying

concentrations of N/OFQ. Forskolin stimulates cAMP production, creating a signal that

N/OFQ can then inhibit.

Incubation: Incubate for 30 minutes at 37°C.

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a

commercial detection kit according to the manufacturer's instructions.
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Data Analysis: Plot the N/OFQ-induced inhibition of forskolin-stimulated cAMP levels in the

absence and presence of UFP-101. Determine the rightward shift in the N/OFQ dose-

response curve to confirm competitive antagonism.

Conclusion
UFP-101 is a cornerstone tool for pharmacology and neuroscience research. Its well-defined

structure, potent and selective antagonist activity at the NOP receptor, and established

pharmacological profile make it indispensable for dissecting the complex roles of the N/OFQ-

NOP system. The quantitative data and detailed protocols provided in this guide serve as a

comprehensive resource for professionals aiming to utilize UFP-101 in their research and

development endeavors, from basic science discovery to the exploration of new therapeutic

avenues for pain, mood disorders, and inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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